molecular formula C13H13NO3 B159625 ethyl (3-formyl-1H-indol-2-yl)acetate CAS No. 129410-12-4

ethyl (3-formyl-1H-indol-2-yl)acetate

Cat. No.: B159625
CAS No.: 129410-12-4
M. Wt: 231.25 g/mol
InChI Key: VHRFJTDQOOXWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3-formyl-1H-indol-2-yl)acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole core with a formyl group at the third position and an ethyl acetate group at the second position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-formyl-1H-indol-2-yl)acetate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (3-formyl-1H-indol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (3-formyl-1H-indol-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of ethyl (3-formyl-1H-indol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The formyl and ethyl acetate groups may influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

    Ethyl (3-hydroxymethyl-1H-indol-2-yl)acetate: Similar structure with a hydroxymethyl group instead of a formyl group.

    Ethyl (3-carboxy-1H-indol-2-yl)acetate: Similar structure with a carboxylic acid group instead of a formyl group.

    Ethyl (3-nitro-1H-indol-2-yl)acetate: Similar structure with a nitro group instead of a formyl group.

Uniqueness: Ethyl (3-formyl-1H-indol-2-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-(3-formyl-1H-indol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)7-12-10(8-15)9-5-3-4-6-11(9)14-12/h3-6,8,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFJTDQOOXWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Formylindole (10.0 g, 69 mmoles) was dissolved in DMF (100 ml). Under N2 was a 60% suspension of NaH in mineral oil (3.0 g) added in portions with cooling (temp<15° C.). At <15° C. was a solution of ethyl bromoacetate (8.4 ml) in DMF (15 ml) added drop wise over 30 minutes. The resulting mixture was stirred at room temperature for 16 hours and evaporated in vacuo. The residue was added water (300 ml) and extracted with ethyl acetate (2×150 ml), the combined organic extracts were washed with satd. NH4Cl, dried (MgSO4) and concentrated to afford 15.9 g ethyl (3-formylindolyl)acetate.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
8.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

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